1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10BrFO2 and a molar mass of 261.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
One common synthetic route includes the bromination of 4-methoxyacetophenone to form 4-bromo-2-methoxyacetophenone, which is then subjected to fluorination to yield the desired product . The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure.
Chemical Reactions Analysis
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromo-2-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
2-Bromo-1-(4-methoxyphenyl)propan-1-one: This compound lacks the fluoromethoxy group, which may result in different chemical reactivity and biological activity.
2-Bromo-1-(4-fluorophenyl)propan-1-one: This compound has a fluorine atom directly attached to the phenyl ring instead of a fluoromethoxy group, leading to variations in its chemical and physical properties.
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
1-[4-bromo-2-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO2/c1-2-9(13)8-4-3-7(11)5-10(8)14-6-12/h3-5H,2,6H2,1H3 |
InChI Key |
NDXMESKOOWZSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)OCF |
Origin of Product |
United States |
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